molecular formula C15H20N2O2 B3847221 1-[5-(2-Methoxyphenoxy)pentyl]imidazole

1-[5-(2-Methoxyphenoxy)pentyl]imidazole

Cat. No.: B3847221
M. Wt: 260.33 g/mol
InChI Key: GWPRECVZLYKTNH-UHFFFAOYSA-N
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Description

1-[5-(2-Methoxyphenoxy)pentyl]imidazole is an imidazole derivative characterized by a pentyl chain bridging a 2-methoxyphenoxy group and the nitrogen atom of the imidazole ring. This structure combines the aromaticity of the methoxyphenoxy moiety with the heterocyclic properties of imidazole, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[5-(2-methoxyphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-18-14-7-3-4-8-15(14)19-12-6-2-5-10-17-11-9-16-13-17/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPRECVZLYKTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(2-Methoxyphenoxy)pentyl]imidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2-Methoxyphenoxy Pentyl Bromide: The 2-methoxyphenol is then reacted with 1-bromopentane in the presence of a base like sodium hydride to form 2-methoxyphenoxy pentyl bromide.

    Cyclization to Form Imidazole Ring: The final step involves the reaction of 2-methoxyphenoxy pentyl bromide with imidazole in the presence of a base such as potassium carbonate to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-(2-Methoxyphenoxy)pentyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or acyl groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(2-Methoxyphenoxy)pentyl]imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(2-Methoxyphenoxy)pentyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-[5-(2-Methoxyphenoxy)pentyl]imidazole can be contextualized by comparing it to analogous imidazole derivatives (Table 1).

Table 1: Structural and Chemical Comparison of Imidazole Derivatives

Compound Name Molecular Formula Substituents on Phenoxy/Other Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₅H₂₀N₂O₂ 2-Methoxyphenoxy, pentyl chain 260.33 Enhanced solubility (electron-donating methoxy)
1-[5-(2,4-Dichlorophenoxy)pentyl]imidazole C₁₄H₁₆Cl₂N₂O 2,4-Dichlorophenoxy 315.20 Higher lipophilicity (Cl groups)
1-[1-(Phenylmethyl)pentyl]imidazole C₁₅H₂₀N₂ Benzyl-pentyl chain 228.16 Steric hindrance (bulky benzyl)
1-(3,5-Dimethoxyphenyl)-4,5-dimethylimidazole C₁₈H₂₀N₂O₂ 3,5-Dimethoxyphenyl, methyl groups 296.36 Chemosensor for metal ions
5-[1-(2,3-Dimethylphenyl)ethenyl]imidazole C₁₃H₁₄N₂ 2,3-Dimethylphenyl ethenyl 198.26 Potential photostability

Substituent Effects on Electronic Properties

  • Methoxy vs. Chloro Groups: The methoxy group in the target compound donates electrons via resonance, increasing solubility and polar interactions compared to the electron-withdrawing chlorine atoms in 1-[5-(2,4-dichlorophenoxy)pentyl]imidazole. This difference may influence pharmacokinetics, with the chloro derivative being more lipophilic and membrane-permeable .
  • Benzyl vs.

Functional Group Modifications

  • Imidazole Core Variations : Derivatives like 5-methylbenzimidazole (CAS 614-97-1) replace the imidazole ring with a benzimidazole core, altering aromaticity and base strength. Benzimidazoles often exhibit enhanced thermal stability and antimicrobial activity .
  • Sulfonyl and Hydroxymethyl Groups : Compounds such as 1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole () feature sulfonyl groups, which are strongly electron-withdrawing and may improve metabolic stability but reduce solubility. In contrast, 1-pentyl-5-(hydroxymethyl)imidazole () includes a polar hydroxymethyl group, enhancing hydrophilicity .

Research Findings and Implications

  • Synthetic Feasibility: The synthesis of similar compounds (e.g., via aldehyde condensation in DMF, as in ) suggests that this compound could be synthesized using analogous methods, with reaction conditions tailored to accommodate methoxy group stability .
  • Structure-Activity Relationships (SAR) : The pentyl chain length in the target compound balances flexibility and hydrophobicity, whereas shorter chains (e.g., in ’s ethenyl derivative) may limit conformational diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[5-(2-Methoxyphenoxy)pentyl]imidazole
Reactant of Route 2
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1-[5-(2-Methoxyphenoxy)pentyl]imidazole

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